molecular formula C9H12O5 B12058695 5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one CAS No. 532424-75-2

5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one

Cat. No.: B12058695
CAS No.: 532424-75-2
M. Wt: 200.19 g/mol
InChI Key: OPWZLMZGHGAFNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one typically involves the reaction of 5-methyl-1,3-dioxane-2-one with allyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one primarily involves its reactivity in thiol-ene click chemistry. The allyl group undergoes a radical-mediated addition with thiols, forming stable thioether linkages . This reaction is highly efficient and proceeds under mild conditions, making it suitable for various applications in polymer and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one is unique due to its pendant allyl group, which allows for thiol-ene click reactions. This functionality enables the synthesis of polymers with specific properties and applications, such as biodegradability and biocompatibility .

Properties

IUPAC Name

prop-2-enyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-3-4-12-7(10)9(2)5-13-8(11)14-6-9/h3H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWZLMZGHGAFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)OC1)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532424-75-2
Record name 532424-75-2
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